molecular formula C13H13ClN2O3 B2746848 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile CAS No. 2249555-33-5

4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile

Cat. No.: B2746848
CAS No.: 2249555-33-5
M. Wt: 280.71
InChI Key: DIQCPUDDWAEYJA-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile is a synthetic organic compound that features a morpholine ring substituted with a chlorophenoxyacetyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile typically involves the reaction of 4-chlorophenoxyacetic acid with morpholine in the presence of a dehydrating agent to form the intermediate 4-chlorophenoxyacetylmorpholine. This intermediate is then reacted with cyanogen bromide to introduce the carbonitrile group, yielding the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used .

Scientific Research Applications

4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloroacetyl)morpholine: Similar in structure but lacks the phenoxy and carbonitrile groups.

    2-[(4-Chlorophenoxy)methyl]morpholine: Contains a similar chlorophenoxy group but differs in the position and nature of the substituents.

    4-(2-Chloroethyl)morpholine: Similar morpholine ring but with different substituents.

Uniqueness

4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile is unique due to the presence of both the chlorophenoxyacetyl and carbonitrile groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(4-chlorophenoxy)acetyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-10-1-3-12(4-2-10)19-9-13(17)16-5-6-18-8-11(16)7-15/h1-4,11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQCPUDDWAEYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)COC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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